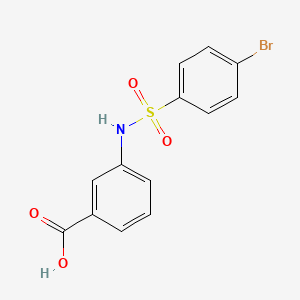
1-メチル-1H-インドール-3-カルボニトリル
概要
説明
1-メチル-1H-インドール-3-カルボニトリルは、インドールファミリーに属する有機化合物です。インドールは、さまざまな天然物や医薬品に存在することで広く知られている複素環式化合物です。1-メチル-1H-インドール-3-カルボニトリルの構造は、ベンゼン環がピロール環と縮合したもので、窒素原子にメチル基、インドール環の第3炭素原子にニトリル基が結合しています。
2. 製法
合成経路と反応条件
1-メチル-1H-インドール-3-カルボニトリルは、いくつかの方法で合成できます。一般的なアプローチの1つは、フィッシャーインドール合成であり、フェニルヒドラジンが酸触媒の存在下でケトンまたはアルデヒドと反応します。 例えば、フェニルヒドラジンとアセトンを塩酸の存在下で反応させると、1-メチル-1H-インドール-3-カルボニトリルが生成されます .
工業的製造方法
工業的な設定では、1-メチル-1H-インドール-3-カルボニトリルの合成は、収率と純度を最大限にするために最適化された反応条件で行われることがよくあります。これには、高圧反応器、高度な触媒、連続フローシステムの使用が含まれ、効率的な生産を確保します。
科学的研究の応用
1-methyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Research on 1-methyl-1H-indole-3-carbonitrile includes its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
1-メチル-1H-インドール-3-カルボニトリルの作用機序は、さまざまな分子標的や経路との相互作用を含みます。この化合物は、特定の受容体や酵素に結合して、その活性を阻害したり、その機能を変化させたりすることができます。たとえば、細胞シグナル伝達と調節において重要な役割を果たすタンパク質キナーゼを阻害する可能性があります。 ニトリル基は、水素結合やその他の相互作用にも関与し、その生物活性を高めています .
6. 類似化合物の比較
類似化合物
1H-インドール-3-カルバルデヒド: 構造は似ていますが、ニトリル基の代わりにアルデヒド基があります。
1-メチル-1H-インドール-3-酢酸: 第3炭素原子に酢酸基が含まれています。
1H-インドール-3-カルボン酸: 第3炭素原子にカルボン酸基が含まれています。
独自性
1-メチル-1H-インドール-3-カルボニトリルは、ニトリル基の存在により、独特の化学反応性と生物活性を示します。ニトリル基は、他の官能基では不可能な特定の反応を起こすことができ、この化合物を標的合成や研究用途に役立つものにします。
準備方法
Synthetic Routes and Reaction Conditions
1-methyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with acetone in the presence of hydrochloric acid can yield 1-methyl-1H-indole-3-carbonitrile .
Industrial Production Methods
In industrial settings, the synthesis of 1-methyl-1H-indole-3-carbonitrile often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production.
化学反応の分析
反応の種類
1-メチル-1H-インドール-3-カルボニトリルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物に酸化される可能性があります。
還元: 還元反応は、ニトリル基をアミン基に変換できます。
置換: 求電子置換反応は、インドール環、特にC-2位とC-3位で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤がよく使用されます。
置換: ハロゲン、ニトロ基、スルホン酸などの求電子試薬を、酸性または塩基性条件で使用できます。
生成される主要な生成物
酸化: インドール環の酸化誘導体。
還元: 1-メチル-1H-インドール-3-カルボニトリルのアミノ誘導体。
置換: 使用する求電子試薬に応じて、さまざまな置換インドール誘導体。
4. 科学研究への応用
1-メチル-1H-インドール-3-カルボニトリルは、科学研究において幅広い用途があります。
化学: これは、より複雑なインドール誘導体や複素環式化合物の合成の前駆体として役立ちます。
生物学: この化合物は、天然のインドール誘導体と構造が類似しているため、酵素阻害や受容体結合に関連する研究で使用されています。
医学: 1-メチル-1H-インドール-3-カルボニトリルに関する研究には、抗がん剤、抗ウイルス剤、抗菌剤としての可能性が含まれています。
産業: これは、染料、顔料、その他の工業用化学品の製造に使用されています。
類似化合物との比較
Similar Compounds
1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
1-methyl-1H-indole-3-acetic acid: Contains an acetic acid group at the third carbon.
1H-indole-3-carboxylic acid: Features a carboxylic acid group at the third carbon.
Uniqueness
1-methyl-1H-indole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can undergo specific reactions that other functional groups cannot, making this compound valuable for targeted synthesis and research applications.
特性
IUPAC Name |
1-methylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXZPMXGBNBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367996 | |
| Record name | 1-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24662-37-1 | |
| Record name | 1-Methylindole-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)


![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1299506.png)




